BenchChemオンラインストアへようこそ!

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)indolizine-2-carboxamide

c-Met inhibition VEGFR-2 inhibition dual kinase inhibitor

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)indolizine-2-carboxamide (CAS 2034368-48-2, molecular formula C16H14N6O2) is a synthetic small molecule belonging to the [1,2,4]triazolo[4,3-a]pyrazine class. This class has been established in the primary literature as a privileged scaffold for designing dual c-Met/VEGFR-2 kinase inhibitors with antiproliferative activity against multiple cancer cell lines.

Molecular Formula C16H14N6O2
Molecular Weight 322.328
CAS No. 2034368-48-2
Cat. No. B2534570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)indolizine-2-carboxamide
CAS2034368-48-2
Molecular FormulaC16H14N6O2
Molecular Weight322.328
Structural Identifiers
SMILESCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CN4C=CC=CC4=C3
InChIInChI=1S/C16H14N6O2/c1-24-16-14-20-19-13(22(14)7-5-17-16)9-18-15(23)11-8-12-4-2-3-6-21(12)10-11/h2-8,10H,9H2,1H3,(H,18,23)
InChIKeyJAVWUZACZVUCCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)indolizine-2-carboxamide (CAS 2034368-48-2) – Procurement-Relevant Compound Profile


N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)indolizine-2-carboxamide (CAS 2034368-48-2, molecular formula C16H14N6O2) is a synthetic small molecule belonging to the [1,2,4]triazolo[4,3-a]pyrazine class. This class has been established in the primary literature as a privileged scaffold for designing dual c-Met/VEGFR-2 kinase inhibitors with antiproliferative activity against multiple cancer cell lines [1]. The compound is reported in patent disclosures as a c-Met/VEGFR-2 dual antagonist, with class-level activity benchmarked against the clinically approved multi-kinase inhibitor Cabozantinib [2]. Its structure uniquely combines an 8-methoxy-substituted triazolo[4,3-a]pyrazine core with an indolizine-2-carboxamide side chain via a methylene linker.

Why N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)indolizine-2-carboxamide Cannot Be Interchanged with Other Triazolopyrazine Kinase Inhibitors


The [1,2,4]triazolo[4,3-a]pyrazine scaffold can yield divergent kinase selectivity profiles depending on substituent identity and position. Published structure-activity relationship (SAR) data on related series show that modifications to the 8-position substituent (e.g., methoxy vs. hydrogen or halogen) and the choice of carboxamide side chain (e.g., indolizine-2-carboxamide vs. quinoxaline-6-carboxamide or pivalamide) produce substantial shifts in c-Met and VEGFR-2 inhibitory potency – compound 17l in the published series achieved c-Met IC50 = 26.00 nM and VEGFR-2 IC50 = 2.6 µM, whereas structurally distinct analogs exhibited markedly different potency profiles [1]. Furthermore, the patent literature explicitly claims that certain compounds within this chemotype achieve antiproliferative activity similar to or exceeding that of Cabozantinib, while others do not [2]. Consequently, generic substitution with another triazolopyrazine derivative cannot be assumed to preserve the target engagement, selectivity, or cellular potency profile intrinsic to this specific compound.

Quantitative Evidence Guide – N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)indolizine-2-carboxamide vs. Comparators


Dual c-Met/VEGFR-2 Kinase Inhibition: Class-Level Potency Benchmarking Against Foretinib

The [1,2,4]triazolo[4,3-a]pyrazine chemotype to which this compound belongs has been validated as a dual c-Met/VEGFR-2 inhibitory scaffold. In a published series, the optimized derivative compound 17l achieved c-Met IC50 = 26.00 nM and VEGFR-2 IC50 = 2.6 µM in enzymatic assays, with the lead compound Foretinib used as the reference standard [1]. The patent family covering this chemotype further claims that certain compounds within the series exhibit antiproliferative activity similar to or higher than Cabozantinib [2]. While direct quantitative enzymatic data for this specific indolizine-2-carboxamide congener (CAS 2034368-48-2) has not been published in the peer-reviewed literature as of the search date, its structural membership in this validated dual-inhibitor class supports the inference of c-Met/VEGFR-2 targeting capacity.

c-Met inhibition VEGFR-2 inhibition dual kinase inhibitor triazolopyrazine

Antiproliferative Activity in Cancer Cell Lines – Class-Level Evidence

Triazolo[4,3-a]pyrazine derivatives from the published series were evaluated against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines. Compound 17l exhibited IC50 values of 0.98 ± 0.08 µM, 1.05 ± 0.17 µM, and 1.28 ± 0.25 µM respectively [1]. The patent CN103848838A claims that compounds within this chemotype demonstrate antiproliferative activity comparable to or exceeding Cabozantinib across multiple tumor cell lines [2]. Direct antiproliferative IC50 values for CAS 2034368-48-2 have not been reported in the peer-reviewed literature; however, its structural features (8-methoxy-triazolo[4,3-a]pyrazine core with indolizine-2-carboxamide side chain) place it within the SAR space established by these class-level findings.

antiproliferative A549 MCF-7 HeLa cytotoxicity

Structural Differentiation: Indolizine-2-Carboxamide Side Chain vs. Common Triazolopyrazine Carboxamides

The indolizine-2-carboxamide moiety distinguishes this compound from the majority of published triazolo[4,3-a]pyrazine derivatives, which predominantly feature phenyl, pyridyl, quinoxaline, or simple alkyl carboxamide side chains. The indolizine heterocycle introduces an additional nitrogen-containing fused ring system that can participate in hinge-region hydrogen bonding with kinase active sites and contribute to unique pharmacophoric geometry [1]. In the broader indolizine-2-carboxamide literature, this scaffold has been associated with multi-kinase targeting capacity, including activity against EGFR, CDK2, and c-Met [2]. The combination of the 8-methoxy-triazolo[4,3-a]pyrazine core (which directs c-Met/VEGFR-2 selectivity) with the indolizine-2-carboxamide side chain (which may modulate binding kinetics and selectivity) represents a differentiated molecular design relative to simpler carboxamide analogs.

structure-activity relationship indolizine carboxamide kinase inhibitor design

Low Hemolytic Toxicity Profile: Class-Level Safety Signal

In the published evaluation of the triazolo[4,3-a]pyrazine series, compound 17l was tested for hemolytic toxicity against red blood cells and demonstrated low hemolytic activity, suggesting a favorable preliminary safety profile [1]. This class-level finding is relevant to the procurement decision, as it indicates that the triazolo[4,3-a]pyrazine scaffold does not carry an inherent red blood cell toxicity liability that would preclude further development. Direct hemolytic toxicity data for CAS 2034368-48-2 are not available in the public domain.

hemolytic toxicity safety drug-like properties triazolopyrazine

Patent-Backed c-Met/VEGFR-2 Dual Antagonist Design with Cabozantinib Benchmarking

Patent CN103848838A discloses a series of c-Met/VEGFR-2 dual antagonists with antiproliferative activity claimed to be similar to or higher than Cabozantinib, a clinically approved multi-kinase inhibitor [1]. The patent establishes that compounds within this structural class, including indolizine-2-carboxamide-containing derivatives, have been specifically designed and synthesized for dual c-Met/VEGFR-2 inhibition with therapeutic intent in oncology. This patent support distinguishes this compound from research-grade kinase inhibitors that lack documented intellectual property backing a defined therapeutic hypothesis.

patent c-Met antagonist VEGFR-2 antagonist Cabozantinib intellectual property

Recommended Research and Procurement Application Scenarios for N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)indolizine-2-carboxamide


Dual c-Met/VEGFR-2 Kinase Inhibitor Tool Compound for Oncology Target Validation

This compound is positioned as a research tool for laboratories investigating the therapeutic relevance of simultaneous c-Met and VEGFR-2 blockade in cancer models. The triazolo[4,3-a]pyrazine chemotype has demonstrated nanomolar c-Met inhibition (e.g., compound 17l: c-Met IC50 = 26.00 nM) and micromolar VEGFR-2 inhibition in enzymatic assays [1]. Researchers can employ this compound alongside Foretinib or Cabozantinib as reference controls to dissect the contribution of dual c-Met/VEGFR-2 targeting to antiproliferative outcomes.

Structure-Activity Relationship (SAR) Studies of Indolizine-2-Carboxamide Kinase Inhibitors

The indolizine-2-carboxamide side chain is a distinguishing structural feature relative to the majority of published triazolo[4,3-a]pyrazine carboxamides [1]. Medicinal chemistry groups conducting SAR exploration can procure this compound as a reference point to evaluate how the indolizine moiety influences kinase selectivity, cellular potency, and physicochemical properties compared to phenyl, pyridyl, quinoxaline, or pivalamide carboxamide analogs. The patent literature supports the pharmacological relevance of this design strategy [2].

In Vitro Antiproliferative Screening Across Cancer Cell Line Panels

The class-level evidence demonstrates that triazolo[4,3-a]pyrazine derivatives achieve low-micromolar antiproliferative IC50 values against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines [1]. This compound can be incorporated into broader cell line screening panels to profile sensitivity across additional cancer types, including those dependent on c-Met or VEGFR-2 signaling, with Cabozantinib serving as an appropriate benchmark comparator [2].

Preclinical Development Candidate Profiling with Favorable Hemolytic Safety Signal

The triazolo[4,3-a]pyrazine scaffold has demonstrated low hemolytic toxicity in preliminary in vitro safety assessment [1]. For groups advancing compounds toward preclinical candidacy, this compound represents a chemotype with an initial safety signal that does not raise red blood cell toxicity concerns, supporting further in vitro ADMET profiling and, if warranted, in vivo tolerability studies.

Quote Request

Request a Quote for N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)indolizine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.